Cas no 110044-82-1 (MG-101)

MG-101 structure
MG-101 structure
Product Name:MG-101
Numero CAS:110044-82-1
MF:C20H37N3O4
MW:383.525485754013
MDL:MFCD00065505
CID:152974
PubChem ID:329749147
Update Time:2025-04-19

MG-101 Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
    • CALPAIN INHIBITOR I
    • MG 101
    • MG-101 (ALLN)
    • NULL
    • Ac-Leu-Leu-Nle-al
    • AC-LEU-LEU-NLE-CHO
    • AC-LEU-LEU-NORLEUCINAL
    • ac-llnl-cho
    • AC-LL-NORLEUCINAL
    • ALL
    • ALLN
    • ALLN Ac-LLnL-CHO MG-101 N-Acetyl-Leu-Leu-Norleu-al N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
    • CALPAIN INHIBITOR
    • Calpain Inhibitor I,ALLN
    • LLNL
    • MG-101
    • N-Acetyl-Leu-Leu-Norleu-al
    • N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
    • n-acetyl-leu-leu-norleucinal
    • N-Acetyl-L-leucinyl-L-leucinyl-L-norleucinal
    • InSolution? ALLN
    • KBio2_002847
    • (S)-2-acetamido-4-methyl-N-((S)-4-methyl-1-oxo-1-((S)-1-oxohexan-2-ylamino)pentan-2-yl)pentanamide
    • KBio2_000279
    • HY-18964
    • BCBcMAP01_000098
    • N-acetyl-L-leucyl-N-[(2S)-1-oxohexan-2-yl]-L-leucinamide
    • 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
    • UPCMLD-DP120
    • HMS1989N21
    • MG101
    • CHEMBL304784
    • N-[N-(N-Acetyl-L-leucyl)-L-leucyl]-L-norleucine, aldehyde deriv.
    • E78366
    • N-acetylleucylleucylnorleucinal
    • Acetylleucyl-leucyl-norleucinal
    • Bio2_000759
    • FMYKJLXRRQTBOR-BZSNNMDCSA-N
    • HMS1791N21
    • Calpain Inhibitor I, >=97% (TLC), powder
    • KBioGR_000279
    • HMS3402N21
    • ALLN - CAS 110044-82-1
    • Ac-Leu-Leu-Nle-H
    • s7386
    • Ac-Leu-Leu-L-norleucinal
    • N-Acetyl-L-leucine-L-leucine-L-norleucinal
    • J-002364
    • Calpain Inhibitor I, >=97.0% (TLC)
    • MFCD00065505
    • CHEBI:2423
    • KBio3_000557
    • NCGC00161662-01
    • (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
    • Bio2_000279
    • HMS1361N21
    • N-Acetyl-leucyl-leucyl-norleucinal
    • N-Ac-Leu-leu-norleucinal
    • Ac-Leu-Leu-Nle-CHO; ALLN
    • UPCMLD-DP120:002
    • AKOS024457579
    • N-acetyl-L-leucyl-L-leucyl-L-leucinal
    • IDI1_034029
    • L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
    • Q27096777
    • CALPAIN IHIBITOR I
    • CCG-208037
    • NS00069341
    • (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-N-[(1S)-1-formylpentyl]-4-methylpentanamide
    • KBioSS_000279
    • DTXSID70911457
    • ALLN, Ac-LLnL-CHO, MG-101, N-Acetyl-Leu-Leu-Norleu-al, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
    • DB07558
    • KBio3_000558
    • N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-L-leucinamide
    • Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal, synthetic
    • UPCMLD-DP120:001
    • N-{N-[N-Acetyl-(S)-leucyl]-(S)-leucyl}norleucinal
    • Calpain inhibitor I;Ac-LLnL-CHO;ALLN
    • 2-ACETYLAMINO-4-METHYL-PENTANOIC ACID [1-(1-FORMYL-PENTYLCARBAMOYL)-3-METHYL-BUTYL]-AMIDE
    • 110044-82-1
    • NCGC00161662-02
    • BRD-K35923252-001-01-0
    • CS-4961
    • SCHEMBL231491
    • EX-A3085
    • NCGC00161662-08
    • BSPBio_001559
    • (S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
    • BDBM50069792
    • BS-48888
    • NCGC00161662-03
    • KBio2_005415
    • (2S)-2-[(2S)-2-ACETAMIDO-4-METHYLPENTANAMIDO]-4-METHYL-N-[(2S)-1-OXOHEXAN-2-YL]PENTANAMIDE
    • GTPL13381
    • MDL: MFCD00065505
    • Inchi: 1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
    • Chiave InChI: FMYKJLXRRQTBOR-BZSNNMDCSA-N
    • Sorrisi: O=C([C@H](CC(C)C)NC(C)=O)N[C@H](C(N[C@H](C=O)CCCC)=O)CC(C)C

Proprietà calcolate

  • Massa esatta: 383.27800
  • Massa monoisotopica: 383.278
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 16
  • Complessità: 492
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 16
  • XLogP3: 3
  • Superficie polare topologica: 104

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.020±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 510.42°C (rough estimate)
  • Punto di infiammabilità: 192.9°C
  • Indice di rifrazione: 1.6300 (estimate)
  • Solubilità: Molto leggermente solubile (0,16 g/l) (25°C),
  • Coefficiente di ripartizione dell'acqua: Soluble in dimethyl sulfoxide, ethanol, methanol. Insoluble in water, and aqueous buffers.
  • PSA: 104.37000
  • LogP: 3.11470
  • Solubilità: Non determinato

MG-101 Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22; S24/25
  • CODICI DEL MARCHIO F FLUKA:3-10
  • Termine di sicurezza:S22-24/25
  • Condizioni di conservazione:2-8°C

MG-101 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M340950-1mg
MG-101 (ALLN)
110044-82-1
1mg
$63.00 2023-05-17
TRC
M340950-2mg
MG-101 (ALLN)
110044-82-1
2mg
$68.00 2023-05-17
TRC
M340950-5mg
MG-101 (ALLN)
110044-82-1
5mg
$ 81.00 2023-09-07
TRC
M340950-10mg
MG-101 (ALLN)
110044-82-1
10mg
$142.00 2023-05-17
TRC
M340950-25mg
MG-101 (ALLN)
110044-82-1
25mg
$323.00 2023-05-17
abcr
AB348869-5 mg
Calpain Inhibitor I; 95%
110044-82-1
5mg
€102.80 2021-09-16
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9296-5mg
Calpain Inhibitor I, ALLN
110044-82-1 98%
5mg
¥466.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9296-25mg
Calpain Inhibitor I, ALLN
110044-82-1 98%
25mg
¥1328.00 2023-09-09
ChemScence
CS-4961-5mg
MG-101
110044-82-1 ≥98.0%
5mg
$94.0 2022-04-28
ChemScence
CS-4961-10mg
MG-101
110044-82-1 ≥98.0%
10mg
$144.0 2022-04-28

MG-101 Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:110044-82-1)MG-101
Numero d'ordine:A906400
Stato delle scorte:in Stock
Quantità:50mg/100mg/250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:24
Prezzo ($):190.0/285.0/420.0/1074.0
Email:sales@amadischem.com

MG-101 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:110044-82-1)MG-101
A906400
Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):190.0/285.0/420.0/1074.0
Email